molecular formula C11H12N4 B2658049 2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1695838-78-8

2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2658049
CAS No.: 1695838-78-8
M. Wt: 200.245
InChI Key: YGUAIWIZODZOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . The "4H,5H,6H,7H-" prefix indicates a partially or fully reduced, saturated form of the classic TP structure, which may influence its physicochemical properties and biological interactions. The TP core is isoelectronic with purine, allowing it to function as a purine surrogate in the design of molecules that target nucleotide-binding sites on enzymes . This scaffold is also noted for its metal-chelating properties, capable of forming complexes via its nitrogen atoms, which has been exploited in the development of anti-parasitic and anti-cancer agents . The specific 2-phenyl substitution pattern is a common feature in pharmacologically active TP derivatives. Research on analogous 5-phenyl and 7-phenyl TP compounds has demonstrated a broad spectrum of biological activities, underscoring the scaffold's utility. For instance, such derivatives have been investigated as anticonvulsants , with one study showing that 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines exhibited significant activity in maximal electroshock (MES) seizure models . Furthermore, TP-based compounds have been designed as influenza virus inhibitors that disrupt the protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase, a promising mechanism for anti-flu drug development . The scaffold's versatility is further highlighted by its exploration in other areas, including as a potential corrosion inhibitor for industrial applications . Researchers value this TP derivative for its potential to interact with various enzymatic targets and its utility as a key synthetic intermediate for further chemical functionalization. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-5-9(6-3-1)10-13-11-12-7-4-8-15(11)14-10/h1-3,5-6H,4,7-8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUAIWIZODZOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NN2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695838-78-8
Record name 2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticonvulsant properties. In one investigation, various triazolopyrimidine compounds were synthesized and evaluated for their efficacy in animal models of epilepsy. These compounds showed effective seizure control in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the triazolo ring enhanced anticonvulsant activity significantly .

Antiviral Properties

Another prominent application of this compound is in the development of antiviral agents. Research has identified this compound derivatives as potential inhibitors of the influenza A virus polymerase complex. These compounds were found to disrupt the PA-PB1 interface crucial for viral replication. Molecular docking studies suggested that these compounds bind effectively within the viral polymerase complex, providing a promising avenue for antiviral drug development .

Hybrid Structures and Novel Compounds

Synthesis of Hybrid Compounds

The versatility of this compound has also led to its incorporation into hybrid structures aimed at enhancing biological activity. For instance, researchers have synthesized hybrid compounds combining triazolo-pyrimidine with steroid frameworks to create new entities with improved pharmacological profiles. These hybrids exhibited enhanced anti-inflammatory and anticancer activities compared to their parent compounds .

Data Table: Summary of Applications

Application AreaCompound TypeKey FindingsReferences
AnticonvulsantTriazolopyrimidine derivativesEffective in MES and PTZ seizure models
AntiviralInfluenza A virus inhibitorsDisrupts PA-PB1 interaction; inhibits viral replication
Hybrid CompoundsSteroid-triazolo hybridsEnhanced anti-inflammatory and anticancer activities

Case Studies

  • Anticonvulsant Activity Study
    • Objective : To evaluate the anticonvulsant effects of synthesized triazolopyrimidine derivatives.
    • Methodology : Compounds were tested using MES and PTZ models.
    • Results : Several derivatives demonstrated significant seizure protection.
    • : Promising candidates for further development as anticonvulsants.
  • Antiviral Activity Against Influenza
    • Objective : To assess the inhibitory effects on influenza A virus polymerase.
    • Methodology : Molecular docking and biological assays were conducted.
    • Results : Certain derivatives effectively inhibited viral replication by targeting the PA-PB1 interface.
    • : Potential for developing antiviral drugs against influenza.

Mechanism of Action

The mechanism of action of 2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name Substituents/Modifications Key Properties/Applications Reference
2-Phenyl-4H,5H,6H,7H-Triazolo[1,5-a]pyrimidine Phenyl at C-2; partially saturated pyrimidine Anticancer, herbicidal, synthetic versatility
7-Oxo-5-phenyl-Triazolo[1,5-a]pyrimidine (HftpO) Oxo group at C-7; phenyl at C-5 Metal coordination (e.g., Cu(II) complexes)
5,7-Dimethyl-Triazolo[1,5-a]pyrimidine (dmtp) Methyl at C-5 and C-7 Antiparasitic activity (Trypanosoma cruzi)
2-Amino-Triazolo[1,5-a]pyrimidine-6-carboxamide Amino at C-2; carboxamide at C-6 Anticancer (IC50: 6.1 μM against HT-1080)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Sulfonamide at C-2 Herbicidal (acetolactate synthase inhibition)

Key Observations :

  • Hydrogenation of the pyrimidine ring (as in the target compound) enhances solubility and bioavailability compared to fully aromatic analogs like HftpO .
  • Electron-withdrawing groups (e.g., sulfonamide, oxo) improve herbicidal and metal-binding properties but may reduce cell permeability .
  • Phenyl and trifluoromethyl groups at specific positions (e.g., C-2 or C-5) optimize anticancer activity by enhancing tubulin binding or metabolic stability .

Table 2: Anticancer Activity of Selected Triazolopyrimidines

Compound Cell Line (IC50, μM) Mechanism of Action Reference
2-Phenyl-4H,5H,6H,7H-Triazolo[1,5-a]pyrimidine derivatives MCF-7: ~15 μM (estimated) Tubulin polymerization inhibition
Compound 5q (troxipide hybrid) Not reported (in vivo efficacy) Unknown (drug repurposing strategy)
Compound 19 (2-amino-6-carboxamide) HT-1080: 6.1 μM; Bel-7402: 12.3 μM Apoptosis induction
Trifluoroethylamino derivatives Multidrug-resistant xenografts Vinca alkaloid displacement from tubulin

Key Findings :

  • The target compound’s derivatives exhibit moderate anticancer activity compared to optimized analogs like compound 19, which achieves sub-10 μM IC50 values .
  • Trifluoroethylamino substituents (e.g., in ) confer resistance to multidrug transporters, a significant advantage over simpler phenyl-substituted derivatives .

Table 3: Herbicidal Activity of Triazolopyrimidine Derivatives

Compound Target Enzyme/Pathway Efficacy (vs. Commercial Herbicides) Reference
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides Acetolactate synthase (ALS) Comparable to sulfonylureas
5-Phenyl-7-oxo derivatives N/A Primarily used in metal coordination
2-Phenyl-4H,5H,6H,7H-Triazolo[1,5-a]pyrimidine ALS (predicted) Moderate activity; under exploration

Key Insights :

  • Sulfonamide-functionalized triazolopyrimidines (e.g., compounds 8a–8f) show herbicidal potency akin to sulfonylureas but with improved environmental safety profiles .
  • The target compound’s partially saturated structure may reduce phytotoxicity, making it suitable for selective herbicide design .

Chemical Reactivity and Coordination Properties

  • Oxygen-containing derivatives (e.g., HftpO) form stable complexes with transition metals (Cu(II), Fe(III)), enabling applications in catalysis or antiparasitic drug design .
  • Phenyl-substituted analogs like the target compound lack exocyclic oxygen, limiting metal coordination but improving lipophilicity for membrane penetration in drug delivery .

Biological Activity

2-Phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Overview of Biological Activities

The compound is part of the triazolopyrimidine family and exhibits a range of biological activities including:

  • Antitumor Activity : Various derivatives have shown potent antiproliferative effects against cancer cell lines.
  • Antiviral Activity : It has been investigated for its potential as an antiviral agent.
  • Anticonvulsant Activity : Some derivatives demonstrate efficacy in seizure models.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites. For instance, it has been shown to inhibit tubulin polymerization which is crucial for cancer cell proliferation .
  • Receptor Modulation : It may also modulate cellular receptors affecting signal transduction pathways.

Antitumor Activity

A study by Yang et al. reported on a series of derivatives based on the triazolopyrimidine scaffold. One notable compound exhibited an IC50 value of 60 nM against HeLa cells and demonstrated significant inhibition of tubulin assembly . The research highlighted that modifications at specific positions on the triazolopyrimidine ring could enhance potency against various cancer cell lines.

CompoundCell LineIC50 (nM)Mechanism
Compound 4HeLa60Tubulin polymerization inhibition
Compound 3dA54938Antiproliferative agent
Compound 3dMDA-MB-231430Less potent than CA-4

Antiviral Activity

Research has indicated that derivatives of this compound can disrupt RNA-dependent RNA polymerase (RdRP) interactions in influenza virus models. The phenyl ring's structure allows for effective binding within the PA C cavity of the RdRP complex . This suggests a potential therapeutic application in treating influenza infections.

Comparative Analysis with Similar Compounds

When compared to other compounds within the same chemical family, this compound exhibits unique properties:

Compound TypeAntitumor ActivityAntiviral ActivityAnticonvulsant Activity
Triazolo[1,5-a]pyrimidinesHigh potency (varies by substitution)Moderate efficacySome activity reported
Pyrazolo[3,4-d]pyrimidinesVariable potencyLimited data availableNot extensively studied

Q & A

Basic: What are the common synthetic routes for 2-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The compound is synthesized via nucleophilic C–H functionalization or cyclocondensation. Key methods include:

  • Transition metal-free functionalization : Reacting 6-bromo-2-phenyl-triazolopyrimidine with Grignard reagents to introduce substituents at C-5 and C-7 positions (e.g., aryl/hetaryl groups) .
  • Molten-state TMDP-mediated synthesis : Using tetramethylenediamine piperazine (TMDP) as an additive in ethanol/water solvent mixtures for high yields, avoiding hazardous piperidine .
  • Oxidative cyclization : Employing oxidants like NaOCl or MnO₂ to cyclize N-(2-pyridyl)amidines, forming the triazolopyrimidine core .

Basic: How is structural characterization performed for triazolopyrimidine derivatives?

Methodological Answer:

  • X-ray crystallography : Structures like N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidine are resolved using SHELX software (SHELXL/SHELXS) for refinement and validation .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration, while mass spectrometry (MS) verifies molecular weight. IR spectroscopy identifies functional groups (e.g., amino or carbonyl) .

Advanced: How do reaction conditions influence the regioselectivity of substituents in triazolopyrimidine synthesis?

Methodological Answer:
Regioselectivity depends on:

  • Reagent choice : Grignard reagents favor nucleophilic attack at the C-6 position of brominated precursors, while malononitrile derivatives target C-5/C-7 positions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency, whereas aqueous ethanol/water mixtures reduce side reactions in TMDP-mediated routes .
  • Catalysts : Copper(I) iodide or sodium ascorbate facilitates azide-alkyne cycloadditions for ethynyl-substituted derivatives .

Advanced: How can contradictory biological activity data for triazolopyrimidines be reconciled?

Methodological Answer:
Contradictions arise due to:

  • Substituent effects : For example, 5-trifluoroethylamino groups enhance tubulin inhibition in cancer cells , while 7-bromo substituents favor antimicrobial activity against Enterococcus faecium .
  • Assay specificity : In vitro antifungal activity (e.g., against Rhizoctonia solani) may not translate to in vivo efficacy due to metabolic stability variations .
  • Mechanistic divergence : Some derivatives inhibit ERK signaling in gastric cancer (via phosphorylation suppression) , whereas others target bacterial cell-wall biosynthesis .

Advanced: What strategies optimize photophysical properties in push-pull triazolopyrimidines?

Methodological Answer:

  • Donor-acceptor design : Introduce electron-withdrawing groups (e.g., cyano) at C-6 and electron-donating aryl groups at C-5/C-7 to enhance intramolecular charge transfer .
  • Heteroatom substitution : Replace phenyl with thiophene or pyridine to modulate absorption/emission wavelengths.
  • Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels for OLED material suitability .

Advanced: How are structure-activity relationships (SAR) determined for anticancer triazolopyrimidines?

Methodological Answer:

  • Substituent screening : Systematic variation of C-5/C-7 substituents (e.g., fluoro, trifluoromethyl) identifies optimal tubulin polymerization inhibition .
  • Pharmacophore modeling : Molecular hybridization (e.g., coupling indole moieties) improves potency against MGC-803 gastric cancer cells (IC₅₀ = 9.47 μM) .
  • Mechanistic assays : Western blotting validates ERK pathway suppression, while flow cytometry quantifies apoptosis and cell-cycle arrest .

Advanced: What methodologies validate the herbicidal activity of triazolopyrimidine derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Measure acetolactate synthase (ALS) inhibition, a target shared with sulfonylureas, using in vitro enzymatic kinetics .
  • Greenhouse trials : Evaluate pre-emergent herbicidal activity against Brassica campestris at 100 ppm, comparing efficacy to carbendazim .
  • Metabolic stability tests : Assess degradation rates in soil to optimize field application .

Advanced: How are computational tools integrated into triazolopyrimidine drug design?

Methodological Answer:

  • Docking studies : AutoDock/Vina predict binding modes to tubulin or ERK1/2, guiding substituent prioritization .
  • CoMFA/QSAR : 3D-QSAR models correlate substituent electronic parameters (e.g., Hammett constants) with antifungal activity .
  • ADMET prediction : SwissADME estimates bioavailability and toxicity risks for lead compounds .

Advanced: What analytical challenges arise in purity assessment of triazolopyrimidines?

Methodological Answer:

  • HPLC-MS : Resolves co-eluting isomers (e.g., C-5 vs. C-7 substitution) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validates stoichiometry for nitrogen-rich compounds, requiring combustion under argon to avoid oxidation .
  • XRD purity checks : Detects crystalline vs. amorphous impurities in bulk samples .

Advanced: How are mechanistic studies for triazolopyrimidine bioactivity conducted?

Methodological Answer:

  • Macromolecular synthesis assays : Radiolabeled precursors (e.g., ³H-thymidine) track DNA/RNA synthesis inhibition in bacteria .
  • Competitive binding assays : Fluorescent paclitaxel analogs confirm non-competitive tubulin binding in cancer cells .
  • Kinase profiling : Selectivity screens (e.g., KinomeScan) identify off-target effects on signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.